molecular formula C3H4N2O B14543464 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene CAS No. 62033-14-1

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene

Cat. No.: B14543464
CAS No.: 62033-14-1
M. Wt: 84.08 g/mol
InChI Key: CYZZUURKKLUFMA-UHFFFAOYSA-N
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Description

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is a structurally unique, strained bicyclic heterocycle that serves as a valuable synthetic intermediate and core scaffold in advanced chemical research. This compact, fused ring system incorporates both nitrogen and oxygen heteroatoms within a [3.1.0] bicyclic framework, making it a compound of significant interest in medicinal chemistry and materials science. Its constrained three-dimensional geometry is highly valuable for exploring novel chemical space in drug design, particularly in the development of covalent inhibitors and molecular scaffolds that mimic privileged pharmacophores. Bicyclic frameworks of this type are frequently investigated as key structural components in pharmaceutical agents, exemplified by related structures like substituted 3-azabicyclo[3.1.0]hexanes which have been developed as potent ketohexokinase (KHK) inhibitors for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and hypertriglyceridemia . The reactivity inherent to its strained system and the presence of multiple heteroatoms make this chemotype a promising candidate for the synthesis of photochromic molecular switches and advanced functional materials. Research on analogous 1,3-diazabicyclo[3.1.0]hex-3-ene systems has demonstrated their utility as photochromic azo dyes, which undergo reversible ring-opening and structural isomerization upon irradiation with UV light (254 nm), transitioning from a closed-E to an open-Z photoisomer . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult all relevant safety data sheets prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62033-14-1

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C3H4N2O/c1-2-3(6-2)5-4-1/h2-3H,1H2

InChI Key

CYZZUURKKLUFMA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)N=N1

Origin of Product

United States

Synthetic Methodologies for 6 Oxa 2,3 Diazabicyclo 3.1.0 Hex 2 Ene and Analogues

Strategies Involving Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic compounds, offering a direct route to the 2,3-diazabicyclo[3.1.0]hex-2-ene skeleton. These methods often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

The reaction of 1,3-dipoles with strained alkenes, particularly cyclopropenes, is a well-established method for synthesizing fused heterocyclic systems. Diazoalkanes and related diazo compounds readily undergo [3+2]-cycloaddition with cyclopropenes to initially form pyrazolines, which are structural isomers of the target bicyclic system. chim.it

Historically, the interaction of cyclopropene (B1174273) with diazo compounds like diphenyldiazomethane or ethyl diazoacetate was found to proceed smoothly, yielding 1:1 addition products. chim.it This approach has been expanded to include cyclic diazo compounds, providing a direct route to spiro-fused 2,3-diazabicyclo[3.1.0]hex-2-ene derivatives. chim.it For instance, the reaction of specific cyclopropenes with a cyclic diazocompound can yield spiro-cyclopropane-fused bicyclic systems. chim.it

A related strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. While this typically leads to the 3-azabicyclo[3.1.0]hexane framework, it demonstrates the utility of cyclopropenes as dipolarophiles in constructing the bicyclo[3.1.0]hexane core. beilstein-journals.org

Table 1: Examples of 1,3-Dipolar Cycloadditions with Cyclopropenes Data is illustrative and based on general findings in the field.

1,3-DipoleCyclopropene DerivativeProduct TypeReference
DiazoalkaneSubstituted CyclopropeneBicyclic Pyrazoline chim.it
Cyclic Diazo CompoundSubstituted CyclopropeneSpiro-fused 2,3-diazabicyclo[3.1.0]hex-2-ene chim.it
Azomethine Ylide1,2-DiphenylcyclopropeneBis-spiro 3-azabicyclo[3.1.0]hexane beilstein-journals.org

Intramolecular reactions provide an efficient pathway to bicyclic systems by forming a second ring from a suitably functionalized precursor. The isomerization of 4-diazo-1-butene derivatives can lead to the formation of the 2,3-diazabicyclo[3.1.0]hex-2-ene system, which exists in equilibrium with 1,4-dihydropyridazine. researchgate.net This transformation highlights the role of diazo compounds as precursors to the bicyclic framework through intramolecular cyclization.

Metal-catalyzed reactions of diazo compounds are also central to this approach. Reactive metal carbene intermediates, generated from diazo precursors, can undergo a variety of synthetic transformations. nih.gov For example, ruthenium-catalyzed intramolecular cyclization of diazo-β-ketoanilides has been used to synthesize 3-alkylideneoxindoles, showcasing the potential of intramolecular carbene chemistry to form complex cyclic structures. rsc.org Gold-catalyzed cascades involving diazo-yne cyclization can generate unique gold-carbene species that act as synthons in subsequent cycloadditions, further demonstrating the versatility of these reactive intermediates. nih.gov

Intermolecular cycloadditions are also employed to construct bicyclic pyrazoline systems. A notable example is the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, which are bicyclic diaziridines, with dipolarophiles. nih.govbeilstein-journals.org These diaziridines are prone to ring-opening via C-N bond cleavage, which generates 1,3-dipole azomethine imine intermediates in situ. nih.gov These intermediates readily participate in [3+2] annulation reactions. nih.gov

For example, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diphenylprop-2-en-1-ones under microwave irradiation proceeds regio- and stereoselectively to yield perhydropyrazolopyrazoles. beilstein-journals.org This reaction demonstrates the formation of a new pyrazoline ring fused to the existing piperazine-derived ring, showcasing an intermolecular approach to complex bicyclic systems derived from a bicyclo[3.1.0]hexane precursor. beilstein-journals.org

The general utility of diazo compounds in [3+2] cycloadditions with alkenes to form pyrazolines is a cornerstone of heterocyclic synthesis. researchgate.netresearchgate.net This can be controlled by solvent choice, as seen in the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2, which can yield either pyrazolines or cyclopropanes depending on the solvent used. rsc.org

Functional Group Interconversions and Transformations of Precursors

Beyond constructing the core skeleton via cycloaddition, synthetic strategies also rely on the modification of pre-existing molecules. This includes derivatizing an already-formed bicyclic framework or employing precursors that are transformed into the final target structure.

Once the bicyclic framework is established, further chemical modifications can be performed to introduce or alter functional groups. This approach is valuable for creating a library of analogues from a common intermediate. For example, chiral pyrazoline derivatives, synthesized through enantioselective methods, can undergo further transformations. nih.govresearchgate.net A gram-scale synthesis of a chiral dihydro-1H-pyrazole (3ah) was followed by oxidation with DDQ to afford the corresponding chiral pyrazole (B372694) product in high yield. nih.govresearchgate.net Furthermore, this intermediate could be converted to different heterocyclic products, such as pyrazole and isoxazole, by reacting with hydrazine (B178648) (NH2NH2) or hydroxylamine (B1172632) (NH2OH), respectively. nih.govresearchgate.net These transformations demonstrate how a pre-existing bicyclic framework can be derivatized to access a range of related compounds. nih.govresearchgate.net

The development of stereoselective and enantioselective methods is crucial for accessing chiral bicyclic pyrazolines and related structures, which are often found in pharmacologically active molecules. nih.gov Current asymmetric strategies primarily focus on organocatalytic cycloadditions or formal [4+1] cycloadditions, which typically install the chiral center within the pyrazoline ring. nih.gov

A significant advancement involves the reaction between bicyclic diaziridines (1,5-diazabicyclo[3.1.0]hexanes) and donor-acceptor (D-A) cyclopropanes. nih.govrsc.orgresearchgate.net By using a chiral N,N'-dioxide/scandium(III) complex as a catalyst, an unprecedented ring-opening/migration cascade process was discovered. nih.govrsc.orgresearchgate.net This methodology allows for the efficient synthesis of a diverse array of chiral dihydro-1H-pyrazoles with a stereocenter located in the side chain, achieving excellent enantiomeric excess (ee) values. nih.govrsc.orgresearchgate.net The substitution pattern on the D-A cyclopropane (B1198618) was found to be critical in directing the reaction towards either cyclization or the migration pathway. nih.govrsc.org

Table 2: Enantioselective Synthesis of Chiral Pyrazoline Derivatives Data derived from studies on reactions of bicyclic diaziridines with D-A cyclopropanes. researchgate.net

Diaziridine (Substituent)D-A Cyclopropane (Substituent)Catalyst SystemYield (%)ee (%)
Benzyl2-ThienylSc(OTf)3/L3-PiPr35492
4-MethylbenzylPhenylSc(OTf)3/L3-PiPr36593
4-Chlorobenzyl4-BromophenylSc(OTf)3/L3-PiPr37095
2-Naphthylmethyl4-FluorophenylSc(OTf)3/L3-PiPr36194

These stereoselective approaches, particularly those utilizing chiral Lewis acid catalysts, have expanded the toolbox for synthesizing optically active 3-azabicyclo[3.1.0]hexane derivatives and related bicyclic systems. semanticscholar.org

Green Chemistry and Sustainable Synthetic Routes

In modern organic synthesis, there is a significant emphasis on the development of environmentally benign and sustainable methods for the production of complex molecules. Green chemistry principles, which focus on reducing waste, minimizing energy consumption, and using safer reagents, are increasingly being applied to the synthesis of heterocyclic compounds. For structures like 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene and its analogues, innovative technologies such as flow chemistry and photochemical reactions offer powerful tools to achieve these sustainability goals. iftmuniversity.ac.inencyclopedia.pubbeilstein-journals.org These approaches not only enhance the efficiency and safety of chemical processes but also open new pathways to novel molecular architectures. beilstein-journals.orgsemanticscholar.org

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a superior technology for green synthesis. mdpi.com This methodology provides significant advantages, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly when dealing with hazardous reagents or unstable intermediates. beilstein-journals.org

The synthesis of bicyclic pyrazolines, which are structural analogues of this compound, has been efficiently achieved using continuous flow technology. nih.govnih.gov This approach often allows for shorter residence times and the use of higher substrate concentrations, leading to increased productivity. nih.gov A key benefit is the ability to scale up reactions simply by extending the operation time of the flow reactor under steady-state conditions. nih.gov For instance, the generation of bicyclic pyrazolines has been successfully carried out using a Vapourtec E-Series flow reactor. nih.gov This technology is particularly well-suited for photochemical reactions, enabling safe and efficient irradiation of the flowing reaction mixture.

Table 1: Representative Flow Chemistry Synthesis of Bicyclic Pyrazoline Analogues

Reactant 1 Reactant 2 Reactor System Key Parameters Outcome Reference
Aryl tetrazole Maleimide Vapourtec E-Series with a medium-pressure Hg lamp 100 mM concentration in MeCN, 1.2 equiv. maleimide Efficient generation of bicyclic pyrazolines via a photo-click reaction nih.gov, researchgate.net

Photochemical transformations are a cornerstone of green chemistry, utilizing light as a "reagent" to access high-energy intermediates and unique molecular structures that are often inaccessible through thermal methods. semanticscholar.org The input of light energy can drive the formation of strained ring systems, such as the bicyclo[3.1.0]hexane core, with high efficiency and atom economy. semanticscholar.orgresearchgate.net

A highly effective method for synthesizing bicyclic pyrazoline analogues involves a photochemical "click reaction" between aryl tetrazoles and maleimides. nih.govresearchgate.net This reaction, often performed in a continuous flow setup, demonstrates the synergy between flow chemistry and photochemistry to create complex heterocyclic scaffolds. nih.govresearchgate.net The photolysis of N-alkylpyridinium salts has also been employed to construct related 6-azabicyclo[3.1.0]hex-3-en-2-ol derivatives, which serve as valuable building blocks in organic synthesis. researchgate.net

The 1,3-diazabicyclo[3.1.0]hex-3-ene system itself is known to undergo photochemical transformations. Irradiation can lead to the cleavage of the C(2)-C(3) bond, forming highly reactive dipolar intermediates known as benzonitrilio-methanides. uzh.ch These intermediates can then participate in 1,3-dipolar cycloaddition reactions to form more complex structures. acs.org Furthermore, certain derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene exhibit photochromism, a reversible light-induced transformation between two forms with different absorption spectra, highlighting the intrinsic relationship between this heterocyclic system and light. researchgate.net

Table 2: Examples of Photochemical Synthesis of Bicyclo[3.1.0]hexane Analogues

Starting Material(s) Reaction Type Light Source Product Scaffold Key Finding Reference
Aryl tetrazoles and Maleimide Photo-click reaction Medium-pressure Hg lamp Bicyclic pyrazolines An efficient photochemical synthesis route, often enhanced by flow technology. nih.gov, researchgate.net
N-alkylpyridinium salts Photolysis / Isomerization Not specified 6-Azabicyclo[3.1.0]hex-3-en-2-ol A method to construct strained bicyclic frameworks for use as synthetic building blocks. researchgate.net
2H-Azirines Photochemical C-C bond cleavage Not specified Benzonitrilio-methanides (intermediates) Generation of reactive dipoles that can lead to bicyclic systems via cycloaddition. uzh.ch

Reaction Mechanisms and Reactivity of 6 Oxa 2,3 Diazabicyclo 3.1.0 Hex 2 Ene

Ring Strain and its Influence on Reactivity

The reactivity of 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is fundamentally governed by the substantial ring strain inherent in its fused bicyclic structure. This strain arises from the fusion of a three-membered oxirane ring and a three-membered diazacyclopropane moiety onto a cyclopentane (B165970) framework. Bicyclic systems containing fused three-membered rings, such as bicyclo[1.1.0]butanes, are known to possess enormous strain energy, reaching up to 66 kcal/mol. nih.gov Similarly, the bicyclo[3.1.0]hexane scaffold itself is strained, and the incorporation of heteroatoms into the three-membered rings further influences this strain. nih.govaip.org

The molecule combines the structural features of an epoxide and a bicyclic azoalkane. Epoxides are well-known for their high reactivity due to the strain in the three-membered ether ring, which makes them susceptible to ring-opening reactions by nucleophiles. researchgate.netthieme-connect.dechegg.comchegg.comcsbsju.edu The azo-alkane portion, particularly in a bicyclic system, is prone to thermal or photochemical extrusion of molecular nitrogen (N₂), a highly favorable process that releases significant energy. acs.orgrsc.orgrsc.org The combination of these strained features in a single molecule results in a highly energetic species poised for a variety of chemical transformations.

Analysis of Strain Energy Release Pathways

The high strain energy of this compound provides a strong thermodynamic driving force for reactions that lead to more stable, less-strained products. The primary pathways for the release of this strain include:

Ring-Opening of the Oxirane: The epoxide portion of the molecule is a key site of reactivity. Nucleophilic attack on one of the carbon atoms of the oxirane ring leads to the cleavage of a C-O bond. csbsju.edu This process is highly favorable as it relieves the angle strain of the three-membered ring. organic-chemistry.orgorganic-chemistry.org

Fragmentation via Nitrogen Extrusion: The 2,3-diaza moiety is a latent source of molecular nitrogen. Both thermal and photochemical energy input can induce the concerted or stepwise cleavage of the two C-N bonds, releasing the highly stable N₂ molecule. rsc.orgrsc.org This fragmentation is a powerful driving force and often leads to the formation of biradical intermediates that can undergo further rearrangement.

Rearrangement of the Bicyclic Carbon Skeleton: Following an initial ring-opening or fragmentation event, the resulting intermediate can undergo skeletal rearrangements to form more stable carbocyclic or heterocyclic structures. nih.govresearchgate.netrsc.org These rearrangements are driven by the desire to achieve more favorable bond angles and reduce torsional strain.

Thermal and Photochemical Rearrangement Reactions

This compound is expected to be highly susceptible to rearrangements under both thermal and photochemical conditions, driven by the release of its inherent ring strain. rsc.orgacs.org

Electrocyclic Processes and Ring Expansion

Upon photochemical irradiation, bicyclic systems containing aziridine (B145994) moieties can undergo ring-opening to form azomethine ylides. semnan.ac.irbenthamdirect.commdpi.com By analogy, the photochromic behavior of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives involves a reversible cycloreversion to an open-ring isomer upon UV irradiation. mdpi.com It is plausible that this compound could undergo a similar electrocyclic ring opening of the diazacyclopropane ring. This would result in the formation of a zwitterionic or diradical intermediate, which could then undergo further reactions, including ring expansion, to yield larger heterocyclic systems. rsc.org

Sigmatropic Rearrangements

Thermal treatment of related 2-azabicyclo[3.1.0]hex-3-ene systems is known to induce rearrangements to form dihydropyridines. acs.orgresearchgate.net These transformations can involve sigmatropic shifts, where a sigma-bonded group migrates across a pi-system. For this compound, after an initial thermally induced ring cleavage, sigmatropic rearrangements could lead to a variety of isomeric structures, potentially involving the migration of C-C or C-N bonds to alleviate strain and form more stable products.

Nitrogen Extrusion and Fragmentation Pathways

A dominant reaction pathway for bicyclic azoalkanes, under both thermal and photochemical conditions, is the extrusion of molecular nitrogen (N₂). acs.orgrsc.orgrsc.org This deazetation process is thermodynamically very favorable due to the formation of the stable N₂ molecule.

For this compound, this reaction would proceed as follows:

This compound → [Biradical Intermediate] + N₂

The resulting biradical intermediate, an oxabicyclo[3.1.0]hexane-diyl, would be highly reactive and could undergo several subsequent transformations:

Intramolecular radical recombination: This could lead to the formation of new bicyclic or polycyclic hydrocarbon frameworks.

Hydrogen atom abstraction: If a hydrogen source is available, the biradical can be quenched.

Fragmentation: The biradical itself could undergo further fragmentation, particularly cleavage of the strained cyclopropane (B1198618) or oxirane rings.

The specific products formed would depend on the reaction conditions (e.g., temperature, wavelength of light, presence of radical traps) and the stereochemistry of the starting material. rsc.org The photochemical decomposition of related pyrazolines to form substituted 3-azabicyclo[3.1.0]hexanes highlights the utility of light-induced nitrogen extrusion in synthesizing strained bicyclic systems. nih.gov

Nucleophilic and Electrophilic Attack on the Bicyclic Scaffold

The presence of heteroatoms (oxygen and nitrogen) and strained rings makes this compound susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Attack: The most likely site for nucleophilic attack is the carbon atoms of the oxirane ring. researchgate.netthieme-connect.de This reaction is analogous to the well-established ring-opening of epoxides. chegg.comorganic-chemistry.orgorganic-chemistry.org

Mechanism: Under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. csbsju.edu This results in the cleavage of a C-O bond and the formation of a trans-substituted cyclopentanol (B49286) derivative.

Regioselectivity: The regioselectivity of the attack can be influenced by the electronic and steric properties of substituents on the bicyclic frame.

ConditionProbable Site of AttackDriving Force
Strong Nucleophile (e.g., RO⁻, CN⁻)Least substituted carbon of the oxirane ring.Release of ring strain. csbsju.edu
Acidic Conditions (protonated epoxide)Most substituted carbon of the oxirane ring (SN1-like).Formation of a more stable carbocation-like intermediate.

Electrophilic Attack: Electrophiles are likely to attack the lone pair of electrons on the oxygen atom of the oxirane or the nitrogen atoms of the azo group.

Attack on Oxygen: Protonation or Lewis acid coordination to the oxygen atom activates the oxirane ring, making it a much better electrophile. csbsju.edu This facilitates ring-opening even by weak nucleophiles, such as water or alcohols. organic-chemistry.org

Attack on Nitrogen: The azo group is generally a weak base. acs.org However, protonation or reaction with a strong electrophile could occur, potentially leading to rearrangements or fragmentation of the diaza-ring system.

The interplay between the strained rings and the reactive functional groups makes this compound a versatile substrate for a wide range of chemical transformations.

Ring-Opening Reactions of the Oxa-bridge (Epoxide Moiety)

The epoxide moiety, or oxa-bridge, is characterized by significant ring strain, making it susceptible to nucleophilic attack. nih.gov These ring-opening reactions are fundamental transformations that lead to 1,2-difunctionalized cyclopentane derivatives. nih.govarkat-usa.org The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic). nih.govarkat-usa.org

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide, resulting in an inversion of stereochemistry at that center. nih.gov Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with a greater degree of SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. nih.gov The nature of the substituent on the diazabicyclo framework can also direct the nucleophilic attack. arkat-usa.org

Reaction ConditionMechanismSite of Nucleophilic AttackStereochemical OutcomeBasic/NeutralSN2Less sterically hindered carbonInversion of configurationAcidicSN1-likeMore substituted carbon (can stabilize positive charge)Mixture of retention and inversion

Table 1. General Outcomes of Epoxide Ring-Opening Reactions.

Reactivity of the Diazabicyclo Moiety (e.g., N=N bond)

The diazabicyclo moiety, specifically the azo (N=N) bond, is another reactive center in the molecule. This group can undergo thermal or photochemical extrusion of molecular nitrogen (N₂). This decomposition is a key reaction, as it generates a highly reactive carbene intermediate. The loss of the stable dinitrogen molecule provides a strong thermodynamic driving force for this process. The resulting carbene can then participate in a variety of subsequent reactions, including C-H functionalization, cycloadditions, and rearrangements. mdpi.comsquarespace.com

Transition Metal-Catalyzed Transformations

Transition metal catalysts play a pivotal role in modulating the reactivity of this compound, enabling a wide range of selective transformations that are otherwise difficult to achieve. rsc.orgnih.gov The strained bicyclic alkene framework can be readily activated by transition-metal complexes, providing a platform for constructing complex molecules with multiple stereocenters. rsc.org

Catalytic Cycloadditions and Cyclopropanations

While this compound is itself a product of cycloaddition, its N=N bond can be cleaved by transition metal catalysts to generate carbene intermediates. These carbenes are valuable for subsequent cyclopropanation reactions with various alkenes. squarespace.com The reactivity and selectivity of the carbene can be finely tuned by the choice of metal and the associated ligands. squarespace.com For instance, rhodium(II) catalysts are highly effective in promoting carbene transfer reactions from diazo compounds, which are precursors to structures like the title compound. scispace.com These catalytic systems can achieve high levels of diastereoselectivity and enantioselectivity in the formation of new cyclopropane rings. scispace.com

Moreover, the intact molecule can potentially act as a dipolarophile in [3+2] cycloaddition reactions, a common strategy for synthesizing related diazabicyclo[3.1.0]hexane systems. rsc.org

Metal-mediated Rearrangements and Ring Transformations

Transition metal catalysts can induce rearrangements and ring transformations of the bicyclic framework. For example, copper-mediated oxidative transformations have been shown to convert related 3-azabicyclo[3.1.0]hex-2-ene structures into substituted pyridines. acs.org This process is proposed to involve a single-electron oxidation of the bicyclic system, followed by a ring-expansion via homolytic cleavage of a C-C bond in the cyclopropane ring and subsequent oxidative aromatization. acs.org Similar rearrangements could be envisioned for this compound, potentially leading to novel heterocyclic scaffolds upon cleavage of the internal C-C bond and rearrangement of the ring system.

C-H Functionalization Strategies Leveraging Carbene Intermediates

One of the most powerful applications of this compound in synthesis is its use as a precursor for carbene-mediated C-H functionalization. Upon thermal, photochemical, or, most commonly, transition metal-catalyzed extrusion of N₂, a carbene intermediate is formed. mdpi.comnih.gov This highly electrophilic species can insert into C-H bonds, providing a direct and atom-economical method for forming new C-C bonds. mdpi.comchemrxiv.org

The process involves the coordination of a metal catalyst (e.g., based on Rh, Cu, Au, Fe) to the diazo compound, which facilitates the loss of dinitrogen and the formation of a metal-carbene complex. mdpi.comsquarespace.comchemrxiv.org This intermediate is generally more selective than a free carbene, allowing for controlled C-H insertion reactions. squarespace.com The strategy is particularly effective for the functionalization of heterocycles like indoles and pyrroles, as well as for activating C(sp²)-H and C(sp³)-H bonds in various substrates. mdpi.comnih.gov The choice of catalyst and ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of the C-H insertion. squarespace.com

Catalyst TypeCarbene PrecursorTransformationKey FeatureRhodium(II)Diazo compoundsCyclopropanation, C-H InsertionHigh efficiency and stereocontrolCopper(I)N-Allyl EnaminesOxidative RearrangementRing-expansion to pyridinesGold(I)Diazo compoundsC-H Functionalization of N-heterocyclesHigh selectivity for unprotected heterocyclesIron(II)Ethyl diazoacetateAromatic C(sp²)-H FunctionalizationChemoselective C-H insertion over cycloaddition

Table 2. Examples of Transition Metal-Catalyzed Transformations Relevant to this compound and its Intermediates.

Computational and Theoretical Investigations of 6 Oxa 2,3 Diazabicyclo 3.1.0 Hex 2 Ene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of bicyclo[3.1.0]hexane systems are of significant interest due to the inherent strain of the fused three- and five-membered rings. The introduction of three heteroatoms—one oxygen and two nitrogen atoms—in 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene further complicates its electronic landscape.

Computational studies on analogous bicyclo[3.1.0]hexane derivatives have utilized Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to explore the electronic factors that govern their stability and conformational preferences. conicet.gov.arresearchgate.net For instance, in related systems, the boat-like conformation is found to be more stable than the chair-like conformation. rsc.org NBO analysis has been instrumental in understanding the stabilizing interactions, such as the anomeric effect, which can be significant in heteroatom-containing rings. nih.gov In 1,5-diazabicyclo[3.1.0]hexane, the n(N) -> σ*(C-C) anomeric effect is identified as a key stabilizing factor for the boat conformation. nih.gov

For this compound, a similar NBO analysis would be crucial to elucidate the hyperconjugative interactions involving the nitrogen and oxygen lone pairs and the σ* orbitals of the strained ring system. The azo group (-N=N-) introduces a π-system, and its interaction with the adjacent σ-framework of the bicyclic system would be a key feature of its electronic structure.

Table 1: Calculated Electronic Properties of a Representative Heteroatom-Substituted Bicyclo[3.1.0]hexane Derivative (1,5-diazabicyclo[3.1.0]hexane)

PropertyValueMethodReference
N1-N5 Bond Length1.506 ÅMP2 nih.gov
N1-C6 Bond Length1.442 ÅMP2 nih.gov
N1-C2 Bond Length1.469 ÅMP2 nih.gov
C2-C3 Bond Length1.524 ÅMP2 nih.gov
∠C6-N1-C2114.8°MP2 nih.gov
∠N5-N1-C2107.7°MP2 nih.gov
∠N1-C2-C3106.5°MP2 nih.gov
∠C2-C3-C4104.0°MP2 nih.gov
Relative Energy (Chair)3.8 kcal/molMP2 nih.gov
Relative Energy (Twist)49.5 kcal/molMP2 nih.gov

Note: The data presented is for 1,5-diazabicyclo[3.1.0]hexane as a representative analog. The methods and findings are indicative of the types of analyses that would be applied to this compound.

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. nih.govmdpi.com For a strained molecule like this compound, several reaction pathways, such as thermal or photochemical extrusion of dinitrogen, are conceivable.

Theoretical methods can be employed to explore these reaction pathways in detail. For instance, the Artificial Force Induced Reaction (AFIR) method is a powerful technique for automatically exploring reaction paths from a given equilibrium structure by applying a virtual force. nih.gov This approach can help in identifying unexpected reaction pathways and intermediates. ethz.ch

In analogous diazabicycloalkenes, photochemical denitrogenation is a well-studied process. Quantum chemical calculations for such reactions would involve locating the relevant excited state minima and conical intersections to understand the mechanism and stereochemical outcome of the reaction. The calculations would aim to determine whether the reaction proceeds through a concerted or stepwise mechanism.

Molecular Dynamics Simulations of Transformations

While quantum chemical calculations provide a static picture of reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic evolution of a chemical system over time. ethz.charxiv.org MD simulations can be particularly useful for studying the transformations of this compound, especially for processes that involve significant conformational changes or solvent effects.

Ab initio MD, where the forces are calculated on-the-fly using quantum chemical methods, can provide a highly accurate description of reactive events. ethz.ch By simulating the molecule at different temperatures, one could observe the onset of thermally induced transformations and analyze the trajectories to understand the sequence of bond-breaking and bond-forming events. This would be particularly relevant for studying the thermal stability of the bicyclic system and the initial steps of its decomposition.

Conformational Analysis and Stereochemical Implications

The bicyclo[3.1.0]hexane framework is known to be conformationally restricted. acs.org Computational studies on the parent hydrocarbon and its derivatives have consistently shown a strong preference for a boat-like conformation of the five-membered ring over a chair-like one. conicet.gov.arrsc.orgrsc.org This preference is a key aspect of the stereochemistry of this ring system.

For this compound, computational methods such as DFT can be used to perform an extensive conformational search to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at different temperatures. Ab initio computations using methods like MP2/cc-pVTZ have been successfully applied to determine the structures and relative energies of different conformations of related bicyclic molecules. nih.gov

The stereochemical implications of the preferred conformation are significant. The substituents on the bicyclic core will adopt specific spatial orientations, which will in turn influence the molecule's reactivity and interactions with other molecules. The calculated three-dimensional structure can be used to predict the outcome of stereoselective reactions.

Table 2: Conformational Preference in Bicyclo[3.1.0]hexane and Analogs

MoleculeMost Stable ConformationComputational MethodReference
Bicyclo[3.1.0]hexaneBoat-likeDFT conicet.gov.ar
Bicyclo[3.1.0]hexaneBoat-likeAb initio nih.gov
3-Oxabicyclo[3.1.0]hexaneBoat-likeAb initio nih.gov
6-Oxabicyclo[3.1.0]hexaneBoat-likeAb initio nih.gov
Bicyclo[3.1.0]hexan-3-oneBoat-likeAb initio nih.gov
1,5-Diazabicyclo[3.1.0]hexaneBoatMP2 nih.gov

Applications in Complex Molecule Synthesis

6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems directly from the combined reactivity of its three key features: the diazabicyclohexene core, the fused cyclopropane (B1198618), and the epoxide ring. The release of strain energy is a powerful thermodynamic driving force for its reactions. The azo group (–N=N–) can be eliminated as nitrogen gas (N₂) either thermally or photochemically, generating highly reactive diradical intermediates. Concurrently, the epoxide and cyclopropane rings are susceptible to ring-opening reactions under various conditions, providing pathways to a wide array of functionalized carbocyclic and heterocyclic structures.

Precursor for Diverse Nitrogen- and Oxygen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Furans)

The strained framework of this compound can be strategically fragmented and rearranged to yield a variety of stable five- and six-membered heterocyclic systems.

Pyrazoles and Pyridazines : Analogous to other 2,3-diazabicyclo[3.1.0]hexene systems, this compound can serve as a precursor to pyridazines. chim.it For instance, certain 2,3-diazabicyclo[3.1.0]hex-3-enes exist in a temperature- and solvent-dependent equilibrium with their isomeric 1,4-dihydropyridazines. chim.it A similar rearrangement, potentially triggered by thermal or acidic conditions, could facilitate the conversion of the 6-oxa derivative to a functionalized oxa-dihydropyridazine. Furthermore, cleavage of the cyclopropane ring followed by rearrangement could lead directly to substituted pyridazines. Alternative pathways involving the fragmentation of the N-N bond could lead to the formation of pyrazole (B372694) derivatives, a common transformation for related bicyclic azo compounds.

Furans : The presence of the 6-oxa group (an epoxide) introduces reactivity pathways for synthesizing oxygen-containing heterocycles like furans. Acid-catalyzed or nucleophilic opening of the epoxide ring would yield a di-functionalized cyclopentene (B43876) derivative. Subsequent oxidative cleavage and cyclization could then be envisioned as a route to substituted furans. This approach leverages the epoxide as a masked diol, which can be unveiled to participate in further transformations.

Pyridines : The synthesis of pyridines from related azabicyclo[3.1.0]hex-2-enes has been documented, typically involving an oxidative ring-opening of the cyclopropane moiety. acs.org For this compound, a potential pathway to a pyridine (B92270) scaffold could involve a sequence of epoxide opening, elimination of water, extrusion of N₂, and subsequent aromatization. This complex cascade would transform the saturated, strained bicyclic system into a stable aromatic heterocycle.

Table 1: Potential Heterocyclic Products from this compound

Target Heterocycle Proposed Reaction Type Key Transformation
Pyridazine Thermal Rearrangement Cyclopropane ring opening, isomerization
Pyrazole Photochemical/Reductive N-N bond cleavage, rearrangement
Furan Acid-catalyzed Ring Opening Epoxide opening, oxidative cyclization

Intermediate in the Construction of Polycyclic Architectures

The rigid, three-dimensional structure of this compound makes it an attractive intermediate for building more elaborate polycyclic and spirocyclic systems. The cycloaddition of diazo derivatives to cyclopropenes is a known method for creating fused polycyclic compounds, such as spiro-2,3-diazabicyclo[3.1.0]hex-2-enes. chim.it This highlights the capacity of the core ring system to act as a scaffold.

Reactions can be designed to occur in a tandem or cascade fashion, where an initial ring-opening event triggers a subsequent cyclization. For example, intramolecular nucleophilic attack on the epoxide by a substituent introduced elsewhere on the ring could forge a new ring system, leading to complex bridged or fused bicyclic products. acs.org The generation of a diradical intermediate via N₂ extrusion in the presence of a tethered alkene could also initiate an intramolecular radical cyclization, yielding carbocyclic or heterocyclic adducts with high stereocontrol.

Strategic Incorporations into Natural Product Synthesis Scaffolds

While direct applications of this compound in completed natural product syntheses are not widely reported, its structural motifs are relevant to many biologically active molecules. The 3-azabicyclo[3.1.0]hexane core, a close analog, is a key structural feature in a variety of natural products and pharmaceuticals. researchgate.netbeilstein-journals.org The value of such rigid bicyclic frameworks lies in their ability to orient substituents in well-defined three-dimensional space, which is crucial for molecular recognition and biological activity.

The photochemical reactivity of the azo group is particularly appealing for generating molecular complexity in ways that may not be accessible through conventional thermal reactions. nih.gov Photochemical extrusion of nitrogen from the this compound framework would generate a constrained, oxygenated cyclopentane-1,3-diradical. This reactive intermediate could be trapped intramolecularly or intermolecularly to rapidly construct advanced polycyclic carbon skeletons found in various natural products. This strategy, leveraging a photochemically induced fragmentation and reconstruction, offers a powerful tool for divergent synthesis, where a common tricyclic or bicyclic intermediate can be selectively cleaved to access different molecular frameworks. nih.gov

Development of Novel Organic Reagents and Catalysts Based on the Bicyclic Framework

The development of new reagents and catalysts often relies on the synthesis of structurally novel and rigid molecular scaffolds. Bicyclic frameworks are particularly valued because their conformational rigidity can impart high levels of stereoselectivity in chemical reactions.

The this compound skeleton, especially if prepared in an enantiomerically pure form, could serve as a chiral ligand for asymmetric catalysis. The two nitrogen atoms of the azo group or the derived hydrazine (B178648) can act as coordination sites for a transition metal center. The twisted and rigid nature of the bicyclic backbone would create a well-defined chiral environment around the metal, potentially enabling high enantioselectivity in reactions such as hydrogenations, cycloadditions, or cross-coupling reactions. The design of such fragment-based ligands, often containing twisted or strained systems, can present unique opportunities for interaction with target substrates and transition metal centers. nih.gov

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